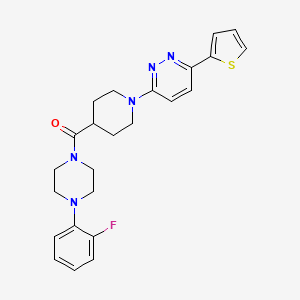
3-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)-4-hydroxy-1-(4-methoxybenzyl)-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the 4-ethylpiperazine derivative. This is achieved through the reaction of piperazine with ethyl bromide under basic conditions.
Introduction of the Fluorophenyl Group:
Formation of the Dihydropyridinone Core: The core structure is formed through a cyclization reaction involving the appropriate precursors.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and piperazine groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it useful for investigating the mechanisms of action of various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various medical conditions.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for use in various industrial applications, including the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-Ethylpiperazin-1-yl)methyl]-4-fluorophenylmethanamine
- 4-[(4-Ethylpiperazin-1-yl)methyl]-3-fluorophenylmethanamine
- (4-((4-Ethylpiperazin-1-yl)methyl)-3-fluorophenyl)boronic acid
Uniqueness
Compared to similar compounds, 3-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one stands out due to its unique combination of functional groups. This unique structure allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C27H32FN3O3 |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
3-[(4-ethylpiperazin-1-yl)-(3-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-6-methylpyridin-2-one |
InChI |
InChI=1S/C27H32FN3O3/c1-4-29-12-14-30(15-13-29)26(21-6-5-7-22(28)17-21)25-24(32)16-19(2)31(27(25)33)18-20-8-10-23(34-3)11-9-20/h5-11,16-17,26,32H,4,12-15,18H2,1-3H3 |
Clave InChI |
IFFPHAMDFDSBMJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(C=C(N(C3=O)CC4=CC=C(C=C4)OC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B11263674.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11263676.png)

![N-(3,4-dimethoxybenzyl)-2-((2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide](/img/structure/B11263702.png)
![2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11263705.png)
![N1-(2,5-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11263707.png)
![5-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11263713.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B11263715.png)
![N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-fluorobenzamide](/img/structure/B11263720.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11263725.png)
![2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11263746.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B11263764.png)
![2-({4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid](/img/structure/B11263769.png)
